molecular formula C7H11NO B047195 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one CAS No. 111862-11-4

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one

Cat. No.: B047195
CAS No.: 111862-11-4
M. Wt: 125.17 g/mol
InChI Key: LFPKRQPACWFFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is a sophisticated pyrrolone derivative that serves as a privileged scaffold in advanced organic synthesis and medicinal chemistry research. This compound features a partially saturated pyrrol-2-one core, substituted with three methyl groups at the 3, 4, and 5 positions, which confers significant steric and electronic influence on its reactivity. Its primary research value lies in its role as a versatile building block for the construction of complex nitrogen-containing heterocycles, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. Researchers utilize this dihydropyrrolone to develop novel compound libraries for high-throughput screening, particularly in the search for new enzyme inhibitors and receptor modulators. The lactam moiety allows for functionalization via N-alkylation or ring-opening reactions, while the adjacent methyl groups can be leveraged for further derivatization or to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. Its mechanism of action in biological assays is highly context-dependent, as it can act as a precursor for potential kinase inhibitors, epigenetic targets, or allosteric modulators due to its structural similarity to endogenous pyrrole-based molecules. This high-purity reagent is essential for chemists and biologists exploring structure-activity relationships (SAR) and developing next-generation therapeutic candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111862-11-4

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

3,4,5-trimethyl-3,4-dihydropyrrol-2-one

InChI

InChI=1S/C7H11NO/c1-4-5(2)7(9)8-6(4)3/h4-5H,1-3H3

InChI Key

LFPKRQPACWFFHS-UHFFFAOYSA-N

SMILES

CC1C(C(=O)N=C1C)C

Canonical SMILES

CC1C(C(=O)N=C1C)C

Synonyms

2H-Pyrrol-2-one,3,4-dihydro-3,4,5-trimethyl-(9CI)

Origin of Product

United States

Reaction Mechanisms, Regioselectivity, and Stereocontrol in Dihydropyrrolone Synthesis

Detailed Mechanistic Pathways of Dihydropyrrolone Cyclization Reactions

The formation of the dihydropyrrolone ring can be achieved through several mechanistic pathways, primarily involving cyclization reactions. The specific pathway often depends on the starting materials and reaction conditions.

One common strategy is the reductive cyclization of a precursor containing both a nitro group and a ketone. For instance, a γ-nitrohexanonepyrrole can undergo reductive cyclization using zinc in the presence of an ammonium (B1175870) formate (B1220265) promoter to yield a tetrahydropyrrin, a related heterocyclic structure. nih.gov This process involves the reduction of the nitro group to an amine, which then intramolecularly attacks the ketone carbonyl, followed by dehydration to form the cyclic imine, which exists in equilibrium with its enamine tautomer, the dihydropyrrolone ring.

Another significant pathway is the lactamization of furanone precursors. Dihydropyrrolone analogues can be synthesized through a lactone-lactam conversion of corresponding lactone intermediates. mdpi.comnih.gov This reaction typically involves treating a brominated furanone with ammonia (B1221849) or a primary amine, which opens the lactone ring and subsequently forms the more stable lactam (dihydropyrrolone) ring. mdpi.com

Intramolecular cyclization reactions, such as the Prins cyclization, also offer a route to related heterocyclic systems and illustrate relevant mechanistic principles. The generally accepted mechanism for the Prins cyclization involves the generation of an oxocarbenium ion intermediate from an alkenol and an aldehyde. nih.gov This intermediate undergoes an endo-dig cyclization, and the resulting cyclic carbocation is trapped by a nucleophile. nih.gov While this example leads to oxygen-containing heterocycles, the fundamental steps of generating a reactive intermediate that cyclizes intramolecularly are applicable to nitrogen-containing rings as well.

1,3-Dipolar cycloadditions represent a powerful tool for constructing five-membered rings. In the context of pyrrolidine (B122466) synthesis, the reaction of an isatin-derived azomethine ylide with a dipolarophile proceeds via a concerted [3+2] cycloaddition. mdpi.com A plausible mechanism involves the nucleophilic carbons of the ylide adding to the electron-deficient carbons of the dipolarophile through a specific transition state, leading directly to the spiro-fused pyrrolidine ring system. mdpi.com

Finally, transition-metal-catalyzed cycloisomerization reactions provide another advanced route. For example, rhodium-catalyzed asymmetric redox cycloisomerization of 1,4-diynes containing an allylic alcohol has been shown to produce multifunctional pyrrolidines. researchgate.net The mechanism deviates from classical enyne cycloisomerizations and is initiated at the allylic alcohol moiety. researchgate.net

Regioselective Control in Dihydropyrrolone Ring Formation

Regioselectivity, the control over which of two or more possible constitutional isomers is formed, is a critical challenge in the synthesis of substituted dihydropyrrolones. The final substitution pattern on the heterocyclic ring is determined by the regiochemical course of the key bond-forming steps.

In 1,3-dipolar cycloaddition reactions , such as those involving münchnones or nitrones, several factors dictate the regiochemical outcome. researchgate.netnih.govrsc.org Steric effects are often a major driving force, favoring the approach of the reactants that minimizes steric hindrance between bulky substituents. nih.govresearchgate.net Electronic factors, explained by frontier molecular orbital (FMO) theory, also play a role, but can sometimes provide inaccurate predictions. researchgate.netresearchgate.net More reliable predictions have been achieved using Pearson's Hard and Soft Acids and Bases (HSAB) principle, where the pairing of local softness is a good predictor for the major regioisomer. nih.govresearchgate.net The nature of the substituent on the dipolarophile can also completely switch the regioselectivity of the cycloaddition. rsc.org

For C-H functionalization reactions, which offer a direct way to build complexity on a pre-formed ring or construct the ring itself, regioselectivity is paramount. mdpi.comnih.gov In the iron-mediated C-H functionalization of unactivated alkynes to form dihydropyrrolones, excellent regioselectivity is observed for unsymmetrical alkynes. nih.gov The reaction proceeds via the formation of cyclic organoiron species, and the regioselectivity is governed by thermodynamic control, favoring the more stable intermediate. nih.gov In other systems, such as the functionalization of 6,5-fused heterocycles, the inherent electronic properties of the rings often lead to preferential reaction at the more electron-rich five-membered ring. mdpi.com Overcoming this intrinsic reactivity to functionalize the six-membered ring often requires the use of directing groups, which chelate to the metal catalyst and guide it to a specific C-H bond. mdpi.comrsc.org

The choice between stoichiometric and catalytic reagents can have a profound impact on the regioselectivity of a reaction. researchgate.netrsc.org A notable example is the iron-mediated C-H functionalization for dihydropyrrolone synthesis. nih.gov Under stoichiometric conditions using cyclopentadienyliron dicarbonyl-based complexes, the C-H functionalization of unsymmetrical alkynes occurs at the more-substituted terminus of the alkyne. nih.gov This outcome is under thermodynamic control and diverges significantly from the regioselectivity observed in related catalytic processes, which often favor the less sterically hindered position. nih.gov

This divergence highlights a key principle: stoichiometric reagents, which are consumed in the reaction, can form stable intermediates whose relative energies dictate the product distribution. In contrast, catalytic cycles involve transient intermediates, and the regioselectivity is often determined by the relative activation energies of competing pathways. rsc.org Catalytic methods are generally preferred for their efficiency and atom economy, but stoichiometric processes can provide access to alternative regioisomers that are otherwise difficult to obtain. nih.govrsc.org

The following table summarizes the contrasting regiochemical outcomes observed in C-H functionalization for dihydropyrrolone synthesis.

ConditionReagent TypeControlling FactorRegiochemical Outcome
Iron-MediatedStoichiometricThermodynamicFunctionalization at the more-substituted alkyne terminus
Typical CatalyticCatalyticKineticFunctionalization often at the less-substituted/sterically accessible position

Stereochemical Outcomes and Induction in Dihydropyrrolone Synthesis

Controlling the three-dimensional arrangement of atoms, or stereochemistry, is crucial, especially when synthesizing chiral molecules with potential biological activity. This involves managing both enantioselectivity (control of mirror images) and diastereoselectivity (control of stereoisomers that are not mirror images).

Asymmetric synthesis aims to produce a single enantiomer of a chiral product. This is typically achieved using chiral catalysts, auxiliaries, or reagents. In catalytic asymmetric annulation processes, chiral isothiourea catalysts can promote the formation of dihydropyranones with high enantioselectivity. researchgate.net The proposed mechanisms involve either a Michael addition-lactonization pathway or a 1,2-addition followed by a researchgate.netresearchgate.net-rearrangement, with the chiral catalyst controlling the facial selectivity of the key bond-forming step. researchgate.net

In the catalytic enantioselective synthesis of spirocycles via Diels-Alder reactions, the high acidity and confined chiral microenvironment of an imidodiphosphorimidate (IDPi) catalyst controls the stereochemical outcome. nih.gov The catalyst activates the dienophile and provides a chiral pocket that favors the approach of the diene from one specific face, leading to high enantioselectivity. nih.gov Computational studies suggest that the catalyst's counteranion can adopt a displaced stacking arrangement to accommodate the incoming substrate, reminiscent of enzymatic catalysis. nih.gov

Solvent choice can also be critical. In the organocatalytic synthesis of enantioenriched 1,4-dihydropyridines, significant asymmetric induction was achieved only when using toluene (B28343) as the solvent, highlighting the subtle but powerful role of the reaction environment in stereocontrol. rsc.org

Diastereocontrol is essential when creating multiple stereocenters in a single molecule. In many cyclization and cycloaddition reactions, the relative stereochemistry of the newly formed centers can be controlled with high precision.

For example, the silyl-Prins cyclization to form cis-2,6-disubstituted dihydropyranes proceeds with high diastereoselectivity. nih.gov This is attributed to the reactants adopting a chair-like transition state where bulky substituents preferentially occupy equatorial positions to minimize steric strain. nih.gov Similarly, a general model for intramolecular Michael reactions proposes that the stereochemical outcomes can be rationalized by a dipole-minimized chair transition-state model, which accurately predicts the formation of specific diastereomers. nih.gov

Three-component 1,3-dipolar cycloaddition reactions to form N-fused pyrrolidinyl spirooxindoles have been shown to proceed with excellent diastereoselectivities (up to >99:1 dr). mdpi.com This high level of control arises from the highly organized transition state of the concerted cycloaddition, where the relative orientation of the three reacting components is fixed. Intramolecular nitrone cycloadditions have also been reported to afford cycloadducts with complete stereoselection, demonstrating powerful diastereocontrol. documentsdelivered.com

The following table provides examples of high diastereoselectivity achieved in relevant cyclization reactions.

Reaction TypeKey FeatureAchieved DiastereoselectivityReference
Silyl-Prins CyclizationChair-like transition statePredominantly cis isomer nih.gov
1,3-Dipolar CycloadditionThree-component reactionUp to >99:1 dr mdpi.com
Intramolecular Nitrone CycloadditionCovalent tether between reactantsComplete stereoselection documentsdelivered.com

Identification and Role of Reactive Intermediates in Dihydropyrrolone Pathways

The synthesis of 3,4,5-trimethyl-3,4-dihydropyrrol-2-one, like many heterocyclic compounds, proceeds through a series of transient, highly reactive intermediates that dictate the reaction pathway and stereochemical outcome. Understanding the nature and behavior of these intermediates is crucial for optimizing synthetic strategies and controlling product formation. Key reactive species implicated in the formation of substituted dihydropyrrolones include N-acyliminium ions and enamines. arkat-usa.org

The formation of the dihydropyrrolone ring often involves an intramolecular cyclization, where the key bond-forming step occurs within a single molecule. The specific reactive intermediates involved are typically dictated by the choice of starting materials and reaction conditions. Common strategies for constructing the 3,4-dihydropyrrol-2-one core often rely on the generation of an electrophilic nitrogen species, such as an N-acyliminium ion, which can then be trapped by an intramolecular nucleophile. acs.org Alternatively, pathways involving enamine intermediates provide a nucleophilic carbon atom that can initiate the ring-closing cascade. cas.cn

N-Acyliminium Ions as Key Electrophiles

N-acyliminium ions are powerful electrophilic intermediates widely utilized in the synthesis of nitrogen-containing heterocycles. researchgate.net Their enhanced reactivity compared to simple iminium ions makes them particularly effective in cyclization reactions. arkat-usa.org In the context of this compound synthesis, an N-acyliminium ion can be generated from a suitable acyclic precursor, such as an α-amidoalkylated carbonyl compound.

The general mechanism involves the formation of the N-acyliminium ion, which is then poised for intramolecular attack by a nucleophilic moiety within the same molecule. The regioselectivity of this cyclization is controlled by the position of the nucleophilic and electrophilic centers.

Spectroscopic Characterization and Trapping Studies:

Direct observation of N-acyliminium ions can be challenging due to their transient nature. However, low-temperature NMR spectroscopy has been successfully employed to characterize these reactive species in related systems. nih.gov These studies provide valuable insight into the electronic and conformational properties of the intermediates, which in turn influence their reactivity and the stereochemistry of the cyclization. nih.gov

Chemical trapping experiments offer further evidence for the existence of N-acyliminium ions. In these experiments, a potent external nucleophile is introduced to the reaction mixture to intercept the intermediate before it can undergo intramolecular cyclization. figshare.comnih.gov The formation of a trapped product provides strong evidence for the transient existence of the N-acyliminium ion.

Experimental Technique Observable/Data Inferred Intermediate Property
Low-Temperature NMRChemical shifts (¹H, ¹³C), coupling constantsElectronic distribution, conformational preferences
Chemical TrappingIsolation and characterization of trapped productConfirmation of the presence of the reactive intermediate
Computational ModelingTransition state energies, reaction coordinatesReaction pathway energetics, prediction of stereoselectivity

This table presents common experimental and computational techniques used to study reactive intermediates in analogous systems.

The Role of Enamine Intermediates and Tautomerism

Enamines are another critical class of reactive intermediates in the synthesis of pyrrolidine and dihydropyrrolone derivatives. cas.cn They are typically formed from the reaction of a secondary amine with a carbonyl compound. The defining feature of an enamine is its nucleophilic α-carbon, which can participate in a variety of bond-forming reactions.

In the synthesis of this compound, an enamine intermediate can be formed from an acyclic precursor containing both a secondary amine and a carbonyl group. This enamine can then undergo an intramolecular cyclization to form the dihydropyrrolone ring.

Imine-Enamine Tautomerism:

Intermediate Key Structural Feature Role in Reaction
N-Acyliminium IonElectrophilic carbon adjacent to nitrogenPromotes intramolecular nucleophilic attack
EnamineNucleophilic α-carbonInitiates ring-closing by attacking an electrophilic center

This interactive table summarizes the key features and roles of the primary reactive intermediates discussed.

Computational Insights into Reaction Pathways

Computational chemistry provides a powerful tool for elucidating the mechanisms of complex organic reactions, including the formation of dihydropyrrolones. nih.gov Density functional theory (DFT) calculations can be used to model the structures and energies of reactants, transition states, and intermediates along a proposed reaction coordinate. nih.gov

These studies can help to:

Determine the relative energies of different potential intermediates and transition states.

Predict the stereochemical outcome of a reaction by analyzing the energies of competing diastereomeric transition states.

Gain insight into the role of catalysts in promoting specific reaction pathways.

For the synthesis of this compound, computational modeling could be used to compare the feasibility of pathways involving N-acyliminium ions versus those proceeding through enamine intermediates, and to predict the preferred stereochemistry of the final product.

Derivatization and Functionalization Strategies of Dihydropyrrol 2 Ones

Functionalization of the Dihydropyrrolone Ring System

The modification of the dihydropyrrolone scaffold is essential for creating analogues and probing structure-activity relationships. Modern synthetic methodologies offer powerful tools for achieving this, including cross-coupling reactions for installing new carbon-carbon bonds and direct C-H functionalization to modify the core structure without pre-installed functional groups.

Introduction of Alkynyl Substituents via Cross-Coupling Reactions

The introduction of acetylene (B1199291) moieties into organic molecules is a valuable strategy in medicinal chemistry, and the Sonogashira cross-coupling reaction is a primary method for achieving this. nih.gov This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.gov

In the context of dihydropyrrolones, this strategy has been successfully employed to synthesize novel alkyne-substituted analogues from brominated DHP precursors. researchgate.netnih.gov The process involves the initial synthesis of a brominated dihydropyrrolone, which then serves as the substrate for the Sonogashira coupling. The reaction proceeds in moderate to high yields, demonstrating its efficiency for derivatizing the DHP core. researchgate.netnih.gov Structure-activity relationship studies on these synthesized compounds have revealed that the presence and position of alkynyl groups can significantly influence biological activity. For instance, di-alkynyl substituents at an exocyclic position have been shown to possess higher activity in certain biological assays compared to their mono-alkynyl counterparts. nih.govnih.gov

Table 1: Sonogashira Cross-Coupling for Dihydropyrrolone Functionalization

Feature Description
Reaction Type Sonogashira Cross-Coupling nih.gov
Reactants Brominated Dihydropyrrolone, Terminal Alkyne researchgate.netnih.gov
Catalyst System Palladium catalyst and Copper co-catalyst nih.gov
Bond Formed Carbon-carbon bond between the DHP ring and the alkyne nih.gov

| Yields | Moderate to high researchgate.netnih.gov |

Late-Stage Functionalization Approaches for Complex Dihydropyrrolones

Late-stage functionalization (LSF) is a powerful synthetic strategy that aims to modify complex molecules, such as drug candidates or natural products, in the final steps of a synthetic sequence. nih.govnih.gov This approach avoids the need for de novo synthesis for each new analogue, thereby accelerating the drug discovery process. nih.gov LSF is particularly valuable for introducing diverse functional groups into a core scaffold to explore its chemical space and optimize properties like potency and druggability. nih.gov

Direct C-H Functionalization of Dihydropyrrolones

Direct C-H functionalization has emerged as a highly atom- and step-economical tool in organic synthesis. nih.gov This approach circumvents the need for pre-functionalized substrates (e.g., halides or organometallics) by directly converting an inert C-H bond into a new C-C, C-N, or C-O bond. nih.gov Transition-metal catalysis, particularly with palladium, is a common strategy for achieving C-H activation. nih.govresearchgate.net

In many cases, the reaction's selectivity is controlled by a directing group within the substrate, which coordinates to the metal catalyst and delivers it to a specific, often proximal, C-H bond. nih.gov For a dihydropyrrolone molecule, the lactam carbonyl or other substituents could potentially act as directing groups to guide functionalization to specific positions on the ring or its side chains. nih.govresearchgate.net Palladium-catalyzed reactions have been developed to form various bonds, including carbon-nitrogen bonds, which are crucial features in many biologically active molecules. nih.gov While challenges remain in achieving high selectivity, especially for distal C-H bonds, the development of new ligands and catalytic systems continues to expand the scope of this powerful methodology for modifying heterocyclic structures like dihydropyrrolones. researchgate.netresearchgate.net

Heterocyclic Transformations Involving Dihydropyrrolone Derivatives

Beyond substituting the existing ring, the dihydropyrrolone core itself can be chemically transformed into other heterocyclic systems. These transformations, such as ring-opening to form linear intermediates or aromatization to create pyrroles, significantly expand the structural diversity that can be accessed from a common DHP precursor.

Ring-Opening/Ring-Closing Lactamization Sequences

The dihydropyrrolone structure, being a cyclic amide (lactam), can be involved in ring-opening and ring-closing reactions. The synthesis of the DHP ring itself often involves a lactamization step, which is a ring-closure reaction. researchgate.net One common route is the conversion of a lactone (cyclic ester) intermediate into the corresponding lactam. researchgate.netnih.gov This transformation highlights the accessibility of the lactam structure from other cyclic precursors.

Conversely, the lactam bond can be cleaved through hydrolysis (ring-opening) to yield a linear γ-amino acid. This open-chain form can then be subjected to further chemical modifications before a subsequent ring-closing lactamization step to generate a new, functionalized dihydropyrrolone derivative. Such a sequence allows for modifications that might be difficult to achieve on the intact heterocyclic ring. The efficiency of the ring-closure step depends on factors such as the substituents on the carbon chain and the reaction conditions employed. youtube.com

Conversion of Dihydropyrrolones to Pyrrole (B145914) Derivatives

Dihydropyrrolones are partially saturated precursors to aromatic pyrroles. The conversion of the dihydropyrrolone ring to a pyrrole involves an oxidation or elimination reaction to introduce a second double bond and achieve aromaticity. This transformation is a valuable synthetic tool, as pyrroles are a ubiquitous structural motif in pharmaceuticals and natural products. organic-chemistry.org

One established method involves the base-induced elimination from a suitably substituted dihydropyrrole. rsc.org Another approach is the dehydrative cyclization of γ-amino enone intermediates, which can be derived from dihydropyrrolones, to furnish the pyrrole ring. nih.gov The specific conditions required for this aromatization step depend on the substitution pattern of the dihydropyrrolone precursor. This conversion allows for the synthesis of highly substituted pyrroles that might be otherwise difficult to access, leveraging the established chemistry of the dihydropyrrolone scaffold. organic-chemistry.orgnih.gov

Construction of Spiro-γ-Lactam Scaffolds

Spiro-γ-lactams are a significant class of spirocyclic compounds found in a wide array of bioactive natural products and synthetic molecules. rsc.org Their rigid, three-dimensional structure makes them attractive scaffolds in drug discovery. The construction of these spirocyclic systems from precursors like 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one can be achieved through various synthetic methodologies, with cycloaddition reactions being particularly prominent.

One of the most effective methods for constructing spiro-γ-lactam frameworks is the [3+2] cycloaddition reaction. Current time information in Le Flore County, US. This approach involves the reaction of a three-atom component with a two-atom component to form a five-membered ring. In the context of derivatizing a dihydropyrrolone, the lactam ring itself can act as or be modified to participate as a dipolarophile, reacting with a 1,3-dipole. For instance, an azomethine ylide can react with the double bond of the dihydropyrrolone ring to yield spiropyrrolidine structures. researchgate.net

Key strategies for forming spiro-γ-lactams include:

1,3-Dipolar Cycloadditions: This is a powerful tool for creating spiro-heterocycles. nih.govnih.gov The exocyclic C=C bond of a derivatized dihydropyrrolone or an endocyclic double bond can serve as the dipolarophile, reacting with various dipoles like nitrile oxides or azomethine ylides to form the spiro junction. researchgate.netnih.gov

Radical Cyclization: Tandem radical cyclization reactions can be employed to build complex spirocyclic systems. This method can involve the formation of a carbon-centered radical that subsequently adds across the double bond of the lactam ring in an intramolecular fashion. strath.ac.uk

Rearrangement Reactions: Certain molecular rearrangements, such as those initiated by halonium ions or involving nitrogen insertion into prochiral ketones, can lead to the formation of chiral γ-lactams, providing a pathway to enantiomerically enriched spiro-compounds. nih.gov

The table below summarizes representative cycloaddition strategies used in the synthesis of spiro-lactam systems.

Cycloaddition TypeReactantsProduct TypeKey Features
[3+2] Dipolar Cycloaddition Dihydropyrrolone (as dipolarophile), Azomethine Ylide (as 1,3-dipole)Spiropyrrolidine-lactamHigh stereoselectivity, atom economy. researchgate.net
[3+2] Dipolar Cycloaddition Dihydropyrrolone derivative, Nitrile OxideSpiro-oxazoline-lactamAccess to diverse heterocyclic scaffolds. nih.gov
Formal [3+2] Cycloaddition Imine derivative, Dipolarophile componentSpiro-γ-lactamUsed in the synthesis of natural product cores. Current time information in Le Flore County, US.

Structure-Reactivity Relationships in Dihydropyrrolone Derivatization

The reactivity of the this compound scaffold is intrinsically linked to its electronic and steric properties. The presence and position of the three methyl groups, the carbonyl group, the nitrogen heteroatom, and the endocyclic double bond all contribute to its chemical behavior in derivatization reactions.

The influence of the methyl substituents on reactivity can be summarized as follows:

Steric Hindrance: The methyl groups at C-3, C-4, and C-5 can sterically hinder the approach of reagents. This effect is particularly pronounced at the C-4 and C-5 positions, potentially directing incoming reagents to the less hindered face of the molecule or influencing the stereochemical outcome of reactions.

Electronic Effects: Methyl groups are weakly electron-donating through hyperconjugation and induction. This "methyl effect" can subtly alter the electron density of the double bond and adjacent atoms, thereby modifying the rate and regioselectivity of reactions like electrophilic additions or cycloadditions. nih.gov For instance, the electron-donating nature of the methyl groups can increase the nucleophilicity of the C=C bond, making it more reactive towards certain electrophiles.

The table below outlines the key structural features of this compound and their expected influence on its reactivity.

Structural FeaturePositionElectronic InfluenceSteric InfluencePredicted Impact on Reactivity
Carbonyl Group C-2Strongly electron-withdrawingModerateActivates C-3 for deprotonation; site for nucleophilic attack.
Endocyclic Double Bond C-3/C-4Polarized by carbonyl groupHindered by methyl groupsSite for cycloadditions, Michael additions, and electrophilic additions. Current time information in Le Flore County, US.
Methyl Group C-3Electron-donatingHinders approach to C-3 and C-4Modulates double bond reactivity; may direct stereochemistry.
Methyl Group C-4Electron-donatingHinders approach to C-4 and C-3Influences regioselectivity of additions to the double bond.
Methyl Group C-5Electron-donatingHinders approach to C-5 and N-1Can influence facial selectivity of reactions.
Nitrogen Atom N-1Lone pair can participate in conjugationAccessible for alkylation/acylationSite for introducing N-substituents.

Understanding these structure-reactivity relationships is fundamental for designing effective synthetic routes to novel derivatives based on the this compound scaffold.

Spectroscopic Characterization Methodologies for Dihydropyrrol 2 Ones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

¹H NMR Spectroscopic Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one, the ¹H NMR spectrum is expected to show signals corresponding to the four different types of protons in the molecule.

The interpretation of the spectrum involves analyzing the chemical shift (δ), which indicates the electronic environment of the proton; the integration, which corresponds to the number of protons generating the signal; and the multiplicity (splitting pattern), which reveals the number of adjacent protons.

Expected ¹H NMR Spectral Data:

C5-CH₃ Protons: These protons are attached to an sp²-hybridized carbon of an enamine-like double bond within the lactam ring. This environment would result in a downfield chemical shift, likely appearing as a singlet.

C3-CH₃ Protons: This methyl group is on a quaternary sp³-hybridized carbon (C3) adjacent to the carbonyl group. Its signal is expected to be a singlet.

C4-H Proton: This single proton is on a tertiary sp³-hybridized carbon (C4) and is coupled to the protons of the C4-methyl group. It would likely appear as a multiplet, potentially a quartet.

C4-CH₃ Protons: This methyl group is attached to the tertiary C4 carbon. Its signal would be split by the C4-H proton, resulting in a doublet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
C5-CH₃ 2.0 - 2.5 Singlet 3H
C3-CH₃ 1.2 - 1.6 Singlet 3H
C4-H 2.5 - 3.0 Quartet/Multiplet 1H
C4-CH₃ 1.0 - 1.4 Doublet 3H

Note: These are estimated values based on typical chemical shift ranges for similar functional groups. Actual experimental values may vary.

¹³C NMR Spectroscopic Analysis and Assignment

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak, allowing for the determination of the total number of distinct carbon environments. bhu.ac.in

For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in the structure. The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. wisc.eduoregonstate.edu

Expected ¹³C NMR Spectral Data:

C2 (Carbonyl): The carbonyl carbon of the lactam is the most deshielded and will appear significantly downfield, typically in the 170-180 ppm range. uan.mx

C5 (Enamine C=C): This sp² carbon of the double bond, adjacent to the nitrogen, will also be downfield.

C3 (Quaternary C): This sp³ quaternary carbon, alpha to the carbonyl, will appear in the aliphatic region.

C4 (Methine CH): This sp³ methine carbon will also be in the aliphatic region.

Methyl Carbons (C3-CH₃, C4-CH₃, C5-CH₃): The three methyl carbons will appear in the most upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 (C=O) 175 - 185
C5 140 - 150
C3 115 - 125
C4 40 - 50
C5-CH₃ 15 - 25
C4-CH₃ 10 - 20
C3-CH₃ 20 - 30

Note: These are estimated values based on typical chemical shift ranges for lactams and substituted alkenes. Actual experimental values may vary. uan.mxnih.gov

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a key cross-peak would be observed between the C4-H proton and the C4-CH₃ protons, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would be used to definitively assign the chemical shifts of C4, C3-CH₃, C4-CH₃, and C5-CH₃ by linking their known proton shifts to their corresponding carbon signals.

The protons of the C5-CH₃ group correlating to carbons C5 and C4 .

The protons of the C3-CH₃ group correlating to carbons C3 , C2 (carbonyl) , and C4 .

The C4-H proton correlating to carbons C3 , C5 , C3-CH₃ , and C4-CH₃ . These correlations would piece together the entire ring structure and the placement of all substituents.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org The molecular ion peak (M⁺) for this compound (formula C₇H₁₁NO) would be expected at an m/z corresponding to its molecular weight.

Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. The fragmentation of lactams is often initiated by cleavage of the bonds adjacent to the carbonyl group or the nitrogen atom. nih.govrsc.orgnih.gov

Plausible Fragmentation Pathways:

Loss of a methyl radical (•CH₃): A common initial fragmentation, leading to a peak at [M-15]⁺.

Cleavage of the lactam ring: The five-membered ring can undergo cleavage, often with the loss of carbon monoxide (CO), resulting in a peak at [M-28]⁺. researchgate.net

McLafferty Rearrangement: If a gamma-hydrogen is available, this rearrangement can occur, though it is less straightforward in this specific cyclic structure.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Identity Description
125 [C₇H₁₁NO]⁺ Molecular Ion (M⁺)
110 [C₆H₈NO]⁺ Loss of •CH₃
97 [C₆H₁₁N]⁺ Loss of CO
82 [C₅H₈N]⁺ Loss of CO and •CH₃

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). libretexts.org This precision allows for the unambiguous determination of a molecule's elemental composition. nih.govlibretexts.org

While a low-resolution instrument would show a peak at m/z 125, it could not distinguish between this compound and other isomers or compounds with different formulas but the same nominal mass. HRMS provides the exact mass, which is unique to a specific elemental formula. youtube.com

Calculated Exact Mass of C₇H₁₁NO: 125.0841 Da

Example of a different formula with the same nominal mass (C₆H₇N₃): 121.0640 Da

An experimentally measured mass that matches the calculated exact mass for C₇H₁₁NO to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

X-ray Crystallography for Definitive Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org The technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. nih.gov

Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the exact position of every atom in the molecule can be determined. This provides unambiguous information on:

Connectivity: Confirming the bonding arrangement of the atoms.

Bond Lengths and Angles: Providing precise measurements of all intramolecular distances and angles. mdpi.com

Stereochemistry: In the case of this compound, it would definitively establish the relative stereochemistry of the methyl groups at the C3 and C4 positions (i.e., whether they are cis or trans to each other).

Conformation: Revealing the exact shape and conformation of the five-membered ring in the crystal lattice.

Successful structure determination by X-ray crystallography provides the ultimate proof of the molecular structure, complementing the data obtained from spectroscopic methods like NMR and MS. researchgate.net

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound, including its absolute configuration. For chiral molecules like this compound, which possesses stereocenters at the C3 and C4 positions, SCXRD can distinguish between enantiomers by analyzing the anomalous dispersion of X-rays by the atoms. nih.gov

The process involves irradiating a high-quality single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of all atoms in the crystal lattice can be determined with high precision. This allows for the unequivocal assignment of the R/S configuration at each chiral center. nih.govresearchgate.net The successful growth of a suitable single crystal is a critical prerequisite for this analysis. nih.gov

The crystallographic data obtained provides detailed information on bond lengths, bond angles, and torsion angles, offering invaluable insight into the molecule's conformation in the solid state. For this compound, this would reveal the relative orientation of the three methyl groups and the conformation of the five-membered lactam ring.

Table 1: Representative Crystallographic Data for a Dihydropyrrol-2-one Derivative This table presents hypothetical data illustrative of a typical SCXRD analysis for a compound like this compound.

ParameterValue
Chemical FormulaC₇H₁₁NO
Formula Weight125.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.056(3)
b (Å)7.354(2)
c (Å)22.485(7)
β (°)104.10(2)
Volume (ų)1774.1(9)
Z (molecules/unit cell)4
Density (calculated)1.170 g/cm³
R-factor (%)4.5
Flack Parameter0.02(5)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. nih.gov It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. oregonstate.edu

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent feature would be the strong absorption from the carbonyl (C=O) group of the cyclic amide (lactam) ring. The N-H bond of the lactam would also produce a distinct absorption. Additionally, absorptions corresponding to C-H bonds of the methyl and methine groups, as well as C-N and C-C bond vibrations, would be present. pharmatutor.orglibretexts.org The exact position of these peaks provides clues about the molecular environment. researchgate.net

The region of the IR spectrum from approximately 1500 to 400 cm⁻¹ is known as the "fingerprint region." oregonstate.edu This area contains complex vibrational patterns that are unique to a specific molecule, allowing for definitive identification when compared against a reference spectrum.

Table 2: Predicted Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Lactam)Stretching3200 - 3400Medium
C-H (sp³ hybridized)Stretching2850 - 2960Medium
C=O (Lactam, 5-membered ring)Stretching1680 - 1720Strong
C-NStretching1200 - 1350Medium

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Dihydropyrrolones

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. cas.czcas.cz Circular Dichroism (CD) spectroscopy is a principal method in this category, providing information about the stereochemical features of a molecule in solution. nih.gov

A CD spectrum is a plot of the difference in absorption of left and right circularly polarized light (ΔA) versus wavelength. For a chiral molecule like this compound, the presence of stereocenters will give rise to a characteristic CD spectrum. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. This makes CD an invaluable tool for determining enantiomeric purity and assigning absolute configuration, often by comparing experimental spectra to those predicted by quantum chemical calculations. nih.govnih.gov

The electronic transitions of the lactam chromophore in the dihydropyrrolone ring are primarily responsible for the signals observed in the CD spectrum. The sign and intensity of these Cotton effects are highly sensitive to the spatial arrangement of the atoms surrounding the chromophore, making the technique exquisitely sensitive to the molecule's absolute configuration. mtu.edulu.se

Table 3: Representative Circular Dichroism Data for a Chiral Dihydropyrrolone This table presents hypothetical data for one enantiomer of a chiral dihydropyrrolone.

Wavelength (nm)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
210+15,000
245-8,500
280+2,100

Complementary Spectroscopic Techniques for Comprehensive Characterization

While the aforementioned techniques provide specific structural and stereochemical information, a comprehensive characterization of this compound requires the integration of data from other spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for establishing the carbon-hydrogen framework of a molecule.

¹H NMR would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, distinct signals would be expected for the N-H proton, the three methyl groups, and the protons at C3 and C4.

¹³C NMR would reveal the number of chemically distinct carbon atoms, with characteristic chemical shifts for the carbonyl carbon, the two stereocenter carbons (C3 and C4), the C5 carbon, and the three methyl carbons. mdpi.com

2D NMR techniques (like COSY and HSQC) would be used to definitively assign proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy, confirming its molecular formula. The fragmentation pattern observed in the mass spectrum offers additional structural information, corroborating the proposed connectivity. For this compound, the molecular ion peak would confirm its molecular weight, and characteristic fragmentation would likely involve the loss of methyl groups or cleavage of the lactam ring. scielo.br

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values in ppm relative to TMS, solvent dependent.

Atom PositionPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C=O-175 - 180
N-H6.5 - 8.0 (broad)-
C3-H2.2 - 2.640 - 45
C4-H2.5 - 2.945 - 50
C5-CH₃1.9 - 2.215 - 20
C3-CH₃1.0 - 1.310 - 15
C4-CH₃1.1 - 1.412 - 18

Computational Chemistry and Theoretical Studies on Dihydropyrrol 2 One Systems

Density Functional Theory (DFT) Calculations Applied to Dihydropyrrolones

Density Functional Theory (DFT) has become a predominant quantum mechanical method for studying systems up to several hundred atoms, offering a favorable balance between computational cost and accuracy. It is extensively used to investigate molecular structures, reaction pathways, and electronic properties of organic molecules like dihydropyrrolones.

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the lowest energy conformation of a molecule. youtube.comyoutube.com For dihydropyrrolone systems, DFT methods are employed to predict stable three-dimensional structures. This process involves iteratively solving the DFT equations to minimize the energy with respect to the 3D coordinates of the atoms. researchgate.net The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVPP) is crucial for obtaining accurate results that correlate well with experimental data. chemrxiv.orgnottingham.ac.uk

Once an optimized geometry is obtained, a detailed electronic structure analysis can be performed. This includes the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide critical information about the molecule's reactivity, stability, and potential sites for nucleophilic or electrophilic attack. scispace.com The HOMO-LUMO energy gap is a key indicator of chemical stability. scispace.com

Table 1: Typical Parameters for DFT Geometry Optimization of Lactam Systems

ParameterCommon SelectionsPurpose
XC FunctionalB3LYP, M06-2X, ωB97X-DApproximates the exchange-correlation energy, a key component of the total electronic energy.
Basis Set6-31G(d,p), 6-311+G(d,p), cc-pVTZ, def2-TZVPA set of mathematical functions used to build molecular orbitals. Larger basis sets provide more accuracy at a higher computational cost.
Solvation ModelPCM, SMDAccounts for the effect of a solvent on the molecule's geometry and electronic properties.
Convergence CriteriaTight, VeryTightDetermines the thresholds for forces and energy changes to conclude the optimization.

Transition State Analysis and Reaction Mechanism Elucidation

DFT calculations are invaluable for elucidating the mechanisms of chemical reactions, such as the synthesis or functionalization of dihydropyrrolones. bcrec.idacs.org A key aspect of this is the location of transition states (TS), which are the highest energy points along a reaction coordinate. youtube.comberkeley.edu By identifying the TS, chemists can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. chemrxiv.orgresearchgate.net

For instance, in the intramolecular C-H amidation to form γ-lactams, DFT studies can distinguish between a concerted nitrene insertion and a stepwise hydrogen atom abstraction/radical rebound mechanism. nih.govresearchgate.net Calculations can map out the entire reaction pathway, connecting reactants, transition states, intermediates, and products on a potential energy surface. nih.govresearchgate.net This detailed mechanistic insight helps explain experimentally observed regioselectivity and stereoselectivity. researchgate.net

Table 2: Hypothetical Activation Energies for a Dihydropyrrolone Formation Step

Reaction PathwayDFT FunctionalCalculated Activation Free Energy (ΔG‡) (kcal/mol)
Pathway A (Concerted)B3LYP/6-31G(d)25.8
Pathway B (Stepwise)B3LYP/6-31G(d)19.5
Pathway A (Concerted)M06-2X/6-311+G(d,p)24.2
Pathway B (Stepwise)M06-2X/6-311+G(d,p)18.1

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict various spectroscopic properties, providing a powerful tool for structure verification and assignment of experimental data. hymarc.orgresearchgate.net The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application of DFT. rsc.orgaps.org Using the Gauge-Including Atomic Orbital (GIAO) method, it is possible to compute the isotropic magnetic shielding constants for each nucleus in a molecule like 3,4,5-trimethyl-3,4-dihydropyrrol-2-one. nih.gov

These calculated shielding values are then typically scaled using a linear regression against experimental data for a set of known compounds to yield predicted chemical shifts. nih.govmdpi.com A strong correlation between the calculated and experimental shifts provides high confidence in the proposed molecular structure. researchgate.net This approach is especially useful for distinguishing between isomers or assigning complex spectra where experimental data alone may be ambiguous. rsc.orgresearchgate.net

Table 3: Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts for a Pyrrolidinone Derivative

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) at B3LYP/6-311+G(2d,p)Difference (ppm)
C2 (C=O)175.8176.5-0.7
C335.234.9+0.3
C428.929.5-0.6
C555.154.7+0.4

Solvent Effects in Theoretical Modeling

Reactions and molecular properties are often significantly influenced by the solvent. Computational models must account for these effects to provide realistic predictions. youtube.com Two primary approaches are used: implicit and explicit solvent models. arxiv.orgnih.gov

Implicit (Continuum) Models: These models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. arxiv.orgdatapdf.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. arxiv.org

Explicit Models: In this approach, individual solvent molecules are included in the calculation. While computationally much more expensive, this method can capture specific solute-solvent interactions like hydrogen bonding, which may be crucial for accurately describing the system's behavior. arxiv.org

Hybrid models that combine a few explicit solvent molecules in the first solvation shell with a surrounding continuum are also employed to balance accuracy and computational cost. youtube.com For dihydropyrrolone systems, the choice of solvent can affect conformational equilibria, reaction barriers, and spectroscopic properties, making accurate solvation modeling essential.

Analysis of Energetics (e.g., Free-energy profiles, Zero-Point Energy Corrections)

A comprehensive understanding of a reaction mechanism requires an analysis of its energetics. DFT calculations can be used to construct a free-energy profile, which maps the change in Gibbs free energy as reactants are converted into products. researchgate.netchemrxiv.orgresearchgate.net This profile reveals the relative energies of all intermediates and transition states. acs.orgarxiv.org

The electronic energies obtained from DFT calculations must be corrected to be compared with experimental thermodynamic data. A critical correction is the Zero-Point Energy (ZPE), which accounts for the vibrational energy of the molecule at 0 Kelvin. science.govchemrxiv.org ZPE is calculated from the vibrational frequencies obtained from a frequency calculation, which should also confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). researchgate.net Further thermal corrections can be added to calculate enthalpies and Gibbs free energies at specific temperatures.

Table 4: Energy Components for a Stationary Point in a Dihydropyrrolone Calculation

Energy ComponentTypical Value (Hartree)Description
Electronic Energy (E_elec)-478.123456The total electronic energy from the DFT calculation.
Zero-Point Energy Correction (ZPE)+0.158972Correction for the vibrational energy at 0 K.
Enthalpy Correction (H_corr)+0.167834Thermal correction to obtain the enthalpy at a given temperature (e.g., 298.15 K).
Gibbs Free Energy Correction (G_corr)+0.125468Correction including entropic effects to obtain the Gibbs free energy.
Final Gibbs Free Energy (G)-477.997988The sum of the electronic energy and the Gibbs free energy correction.

Molecular Modeling and Dynamics Simulations of Lactam Derivatives

While DFT provides detailed electronic information about static structures, molecular modeling and molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. rsc.org For flexible molecules like lactam derivatives, MD simulations can explore the conformational landscape, revealing how the molecule moves, folds, and interacts with its environment. nih.govnih.govmdpi.comehu.es

MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. These simulations can be run for nanoseconds or longer, providing a trajectory that describes the positions and velocities of all atoms over time. Analysis of this trajectory can reveal:

Conformational Preferences: Identifying the most populated shapes of the molecule in solution.

Dynamic Interactions: Observing how the lactam interacts with solvent molecules or other solutes.

Structural Stability: Calculating metrics like the Root Mean Square Deviation (RMSD) to assess how much the structure deviates from an initial state.

These simulations are particularly useful for understanding how substituted dihydropyrrolones might interact with biological targets or for studying the process of self-assembly.

Conformational Analysis and Stability

The biological activity and physical properties of dihydropyrrol-2-one derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds.

Computational methods are essential for identifying the stable conformers of a molecule and determining their relative energies. A variety of techniques can be employed, ranging from molecular mechanics, which uses classical physics to model molecular interactions, to more accurate but computationally intensive quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations (e.g., MP2). nih.gov

The process typically involves a systematic or stochastic search of the conformational space to locate various energy minima. The stability of each conformer is then evaluated by calculating its Gibbs free energy. The conformer with the lowest free energy is considered the most stable. The results of these analyses are crucial for understanding how the molecule will behave in different environments and how it will interact with biological targets. cwu.edu

For a molecule like this compound, conformational analysis would focus on the puckering of the five-membered ring and the orientation of the three methyl substituents. The relative energies of these conformers can be influenced by steric hindrance and other non-covalent interactions.

Table 1: Methodologies in Conformational Analysis

MethodDescriptionApplication to Dihydropyrrol-2-ones
Molecular Mechanics (MM) Uses a simplified classical model of energy to rapidly calculate molecular geometries and energies.Initial screening of a large number of possible conformations to identify low-energy candidates for further analysis.
Semi-empirical Methods A quantum mechanical method that uses parameters derived from experimental data to simplify calculations.Faster than ab initio methods, suitable for larger dihydropyrrol-2-one derivatives or for preliminary energy calculations.
Ab initio Methods (e.g., MP2) A set of quantum chemistry methods based on first principles, without the use of experimental parameters. nih.govProvides high-accuracy energy and geometry calculations for key conformers identified by other methods. nih.gov
Density Functional Theory (DFT) A quantum mechanical method that models the electron correlation via a functional of the electron density.A good balance of accuracy and computational cost, widely used for geometry optimization and energy calculations of dihydropyrrol-2-one conformers.

Structure-Chiroptical Properties Relationships via Computational Methods

Chiroptical spectroscopy, which includes Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is a powerful tool for determining the absolute configuration of chiral molecules. nih.gov Computational methods have become indispensable for interpreting these experimental spectra. nih.govvt.edu

Time-Dependent Density Functional Theory (TD-DFT) is the most common method used to simulate ECD and ORD spectra. nih.govrespectprogram.orgrespectprogram.orgunits.it The process involves first obtaining the optimized geometries of the stable conformers of the chiral molecule. Then, for each conformer, the chiroptical properties are calculated. The final simulated spectrum is a Boltzmann-weighted average of the spectra of all significant conformers. researchgate.net

By comparing the computationally predicted spectrum with the experimental one, the absolute configuration of the molecule can be confidently assigned. vt.edu This is particularly valuable for complex molecules like substituted dihydropyrrol-2-ones where multiple stereocenters may be present. The accuracy of the calculated spectra is highly dependent on the quality of the conformational analysis and the chosen level of theory. vt.edu

Table 2: Computational Workflow for Chiroptical Properties

StepDescriptionDetails
1. Conformational Search Identify all low-energy conformers of the molecule.Use methods like Molecular Mechanics or DFT.
2. Geometry Optimization Optimize the geometry of each conformer at a higher level of theory.Typically DFT with a suitable basis set.
3. TD-DFT Calculations Calculate the excitation energies and rotational strengths for each conformer. nih.govThis provides the individual ECD spectrum for each conformer.
4. Boltzmann Averaging Average the individual spectra based on the relative free energies of the conformers.The final spectrum represents the predicted chiroptical properties at a given temperature.
5. Comparison with Experiment Compare the simulated spectrum with the experimental ECD or ORD data.A good match allows for the assignment of the absolute configuration.

Ligand-Based Drug Design Methodologies (Theoretical Framework)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) methodologies are employed to design new, more potent molecules. wikipedia.orgnih.gov These methods are based on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov

One of the key LBDD techniques is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features can include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups.

The process of generating a pharmacophore model involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. This model can then be used as a 3D query to screen large chemical databases for new molecules that match the pharmacophore, and thus are likely to be active.

Another important LBDD approach is the development of Quantitative Structure-Activity Relationship (QSAR) models, which will be discussed in the next section.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Methodological Aspects)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfiveable.me The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. fiveable.me

The development of a QSAR model involves several key steps:

Data Set Selection : A diverse set of molecules with known biological activities is chosen as the training set. fiveable.me

Descriptor Calculation : A large number of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. fiveable.me

Model Validation : The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a separate test set of molecules). tandfonline.com

A validated QSAR model can then be used to predict the biological activity of new, untested compounds, thereby guiding the design and optimization of more potent drug candidates. mdpi.com For dihydropyrrol-2-one systems, QSAR models can help identify the key structural features that influence their activity, such as the nature and position of substituents on the pyrrolidone ring. mdpi.comnih.govresearchgate.net

Table 3: Key Steps in QSAR Model Development

StepDescriptionCommon Techniques
1. Data Preparation Collection and curation of a dataset of compounds with measured biological activity.Training set and test set division.
2. Descriptor Generation Calculation of numerical values that represent various aspects of the molecular structure.Topological, geometrical, electronic, and hydrophobic descriptors.
3. Feature Selection Selection of the most relevant descriptors that are correlated with the biological activity.Genetic algorithms, stepwise regression.
4. Model Construction Development of a mathematical equation relating the selected descriptors to the activity.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM).
5. Model Validation Assessment of the robustness and predictive ability of the QSAR model.Leave-one-out cross-validation (q²), external validation (R²_pred).

Theoretical Insights into Regio- and Stereoselectivity

Computational chemistry provides powerful tools for understanding and predicting the regioselectivity and stereoselectivity of chemical reactions. escholarship.org For the synthesis of substituted dihydropyrrol-2-ones, such as this compound, theoretical studies can elucidate the factors that control the outcome of a reaction.

Density Functional Theory (DFT) is frequently used to model the potential energy surface of a reaction. nih.govresearchgate.netmdpi.comsciforum.net By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be identified. The regioselectivity of a reaction, which is the preference for one direction of bond formation over another, can be explained by comparing the activation energies of the different possible transition states. mdpi.commdpi.com The pathway with the lowest activation energy will be the kinetically favored one. illinois.edusemanticscholar.org

Similarly, stereoselectivity, the preference for the formation of one stereoisomer over another, can be understood by analyzing the energies of the diastereomeric transition states. nih.gov Factors such as steric hindrance and electronic effects in the transition state geometry can be quantified through these calculations. For cycloaddition reactions, which are often used to construct heterocyclic rings, frontier molecular orbital (FMO) theory can also provide qualitative insights into the observed selectivity. illinois.edu

These theoretical insights are invaluable for designing synthetic routes that lead to the desired regio- and stereoisomer of a target molecule with high selectivity.

Advanced Applications of Dihydropyrrol 2 One Scaffolds in Chemical Research

Role in Complex Natural Product Synthesis and Analog Design

The α,β-unsaturated γ-lactam core of dihydropyrrol-2-ones is a structural motif present in various biologically active natural products, making these scaffolds valuable starting materials for their synthesis. Researchers utilize them as versatile precursors for constructing more complex molecular architectures, including various alkaloids. tubitak.gov.tr For instance, the antitumor alkaloid Jatropham and the platelet aggregation inhibitor PI-091 are natural products that feature the pyrrolinone structure. tubitak.gov.tr

The synthesis of analogs of natural products like piperine, an alkaloid from Piper nigrum, can leverage diene scaffolds that are accessible through synthetic pathways involving dihydropyrrol-2-one precursors. researchgate.net Furthermore, the strategic design of synthetic routes allows for the creation of unique diarylazoxy scaffolds found in natural products such as Azoxymycin A, B, and C. researchgate.net The ability to functionalize the dihydropyrrol-2-one ring at various positions provides a platform for generating diverse analogs, enabling detailed structure-activity relationship (SAR) studies to optimize biological activity.

Contributions to Material Science and Functional Materials

The inherent chemical properties of the dihydropyrrol-2-one scaffold have led to its exploration in the field of material science, particularly for creating functional materials with tailored properties.

A significant application of dihydropyrrol-2-one derivatives in material science is the development of antimicrobial surfaces. By covalently attaching dihydropyrrol-2-one (DHP) compounds to polymer supports, researchers have created materials that effectively prevent bacterial colonization and biofilm formation. asm.org In one study, a DHP derivative was grafted onto polyacrylamide beads. asm.org These functionalized beads demonstrated a significant reduction in the bacterial load in a subcutaneous infection model involving Staphylococcus aureus, showcasing the potential of these materials for medical device applications. asm.org The covalent linkage ensures the stability and long-term activity of the antimicrobial agent on the material's surface. asm.orgnih.gov

While research on the specific compound 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one is limited in this context, related heterocyclic structures like 1,4-dihydropyrrolo[3,2-b]pyrroles have demonstrated significant potential for applications in organic electronics due to their favorable optoelectronic properties. researchgate.netnih.gov These compounds, which consist of two fused five-membered rings, possess 10 π-electrons, making them suitable for use in electronic devices. researchgate.net The synthesis of various tetraaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has yielded chromophores with high quantum fluorescence yields. researchgate.netnih.gov The optical properties of these materials can be fine-tuned by altering the substituents on the aromatic rings, which shifts the UV-vis absorbance and oxidation potentials. nih.gov For example, π-extended dihydropyrrolo[3,2-b]pyrrole chromophores exhibit absorbance maxima (λmax) values in the range of 368–434 nm. nih.gov

Compound ClassKey FeaturePotential Application
DHP-Coated PolymersCovalently attached dihydropyrrol-2-onesAntimicrobial surfaces for medical devices
Dihydropyrrolo[3,2-b]pyrrolesFused heterocyclic rings with 10 π-electronsOrganic electronics, functional dyes

Catalytic Utility of Dihydropyrrolone Derivatives as Ligands or Organocatalysts

The use of dihydropyrrol-2-one derivatives directly as catalysts or as ligands in metal-catalyzed reactions is an emerging area of interest. While specific examples involving this compound are not extensively documented, the broader class of N-heterocycles is widely used in catalysis. For instance, N-heterocyclic carbenes (NHCs) have been employed in asymmetric catalysis, such as in the aza-Claisen reaction to produce optically active 3,4-dihydropyridin-2-ones. nih.govmdpi.com The structural features of dihydropyrrol-2-ones, including the presence of nitrogen and oxygen donor atoms and a chiral backbone, make them promising candidates for the design of novel ligands for asymmetric catalysis. Their rigid framework can provide a well-defined steric environment around a metal center, potentially leading to high enantioselectivity in catalytic transformations.

Dihydropyrrolones as Versatile Synthetic Building Blocks and Synthons

Dihydropyrrol-2-one derivatives are highly valued as versatile building blocks in organic synthesis. tubitak.gov.tr Their α,β-unsaturated lactam structure contains multiple reactive sites, allowing for a variety of chemical transformations. They can undergo conjugate additions, cycloadditions, and other reactions to introduce new functional groups and build molecular complexity. tubitak.gov.tr

Multi-component reactions (MCRs) are often employed for the efficient, one-pot synthesis of substituted dihydropyrrol-2-one derivatives. researchgate.net For example, a four-component reaction involving various amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) can produce these structures in good yields under mild conditions. researchgate.net Once synthesized, these heterocyclic cores serve as crucial intermediates for accessing more complex molecules, including piperidines and other biologically active compounds. researchgate.netresearchgate.netnih.gov The 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related pyrroline-containing structure, is a key precursor in the rational synthesis of hydroporphyrins like chlorins and oxochlorins. nih.gov

Biological Relevance of Dihydropyrrolones (Focus on Mechanism of Action in Research)

The most extensively studied application of dihydropyrrol-2-ones (DHPs) is in the field of microbiology, specifically as inhibitors of bacterial quorum sensing (QS). nih.gov Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, regulate virulence, and form biofilms. nih.govmdpi.com By interfering with this system, DHPs can mitigate bacterial pathogenicity without exerting direct pressure on bacterial growth, which may reduce the likelihood of resistance development. asm.orgnih.gov

The mechanism of action is believed to be similar to that of furanones, which are natural QS inhibitors. asm.org In Gram-negative bacteria like Pseudomonas aeruginosa, DHPs act as antagonists of QS receptors such as LasR. nih.govnih.gov They likely interact with membrane-associated receptor proteins, preventing the binding of the native N-acylhomoserine lactone (AHL) signaling molecules. nih.gov This interference disrupts the expression of virulence genes; for example, surface-attached DHPs have been shown to repress the expression of a lasB-gfp reporter fusion in P. aeruginosa by 72%. nih.gov

In Gram-positive bacteria such as Staphylococcus aureus, the QS systems sarA and agr are thought to be the targets. asm.org DHPs have demonstrated the ability to prevent biofilm formation and bacterial adhesion in both P. aeruginosa and S. aureus. nih.gov

Table of Research Findings on DHP Quorum Sensing Inhibition

Compound/System Bacterium Target Pathway Observed Effect Reference
DHP Analogues P. aeruginosa LasR-mediated QS Up to 63.1% QS inhibition at 31.25 µM nih.gov
Acetylene (B1199291) DHP Analogues P. aeruginosa QS-dependent phenotypes 24–56% QS inhibition at 62.5 µM mdpi.com
Surface-attached DHPs P. aeruginosa lasB gene expression 72% repression of lasB-gfp reporter nih.gov

This focus on disrupting bacterial communication rather than killing the cells represents a promising alternative strategy to combat antibiotic-resistant infections. nih.gov

Mechanistic Studies of Quorum Sensing Inhibition (e.g., in Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and collectively regulate gene expression, including the production of virulence factors and the formation of biofilms. researchgate.net In the opportunistic pathogen Pseudomonas aeruginosa, the QS network is complex, involving at least three interconnected systems: las, rhl, and pqs. researchgate.net The las system, which sits at the top of this hierarchy, is controlled by the transcriptional regulator LasR and its cognate autoinducer molecule, N-(3-oxododecanoyl) homoserine lactone (3-oxo-C12-HSL). nih.govmdpi.com

Dihydropyrrol-2-one (DHP) scaffolds, including derivatives like this compound, have been identified as potent inhibitors of this communication pathway. mdpi.com The primary mechanism of inhibition involves the DHP molecule acting as an antagonist to QS receptors. nih.gov These compounds are designed to mimic the natural autoinducer molecules and bind to the ligand-binding domain of transcriptional regulator proteins like LasR. nih.gov However, unlike the natural ligand which activates the receptor, the DHP binding fails to induce the necessary conformational change for the receptor to activate the transcription of virulence genes.

Studies on various DHP analogues have shown effective inhibition of the LasR receptor. nih.gov Furthermore, research has demonstrated that DHPs can also interfere with the pqs system, which utilizes the Pseudomonas quinolone signal (PQS). brieflands.com By binding to and inhibiting receptors such as LasR and PqsR, DHPs effectively disrupt the entire QS cascade, leading to a significant reduction in the production of key virulence factors, such as the elastase encoded by the lasB gene, and a decrease in biofilm formation. nih.govnih.gov This anti-virulence approach is a promising strategy because it interrupts pathogenicity without exerting direct selective pressure that leads to antibiotic resistance. mdpi.com

Table 1: Key Quorum Sensing Systems in Pseudomonas aeruginosa Targeted by Dihydropyrrol-2-one Scaffolds
QS SystemTranscriptional RegulatorNatural AutoinducerKey Virulence Factors Regulated
lasLasRN-(3-oxododecanoyl) homoserine lactone (3-oxo-C12-HSL)Elastase (LasB), Proteases, Biofilm Formation
rhlRhlRN-butyryl homoserine lactone (C4-HSL)Rhamnolipids, Elastase, Pyocyanin
pqsPqsR (MvfR)Pseudomonas quinolone signal (PQS)Pyocyanin, Biofilm Formation

Exploration of Dihydropyrrolone Roles in Cell Adhesion and Signaling Modulation (e.g., Integrin Interactions)

While the role of dihydropyrrolones as bacterial signaling modulators is well-established, their interaction with mammalian cell signaling pathways is an emerging area of research. Cell adhesion and the signaling cascades it initiates are fundamental to multicellular life, governing tissue architecture, immune responses, and cellular communication. mdpi.com Central to these processes are integrins, a family of transmembrane receptors that mediate cell-extracellular matrix and cell-cell interactions. mdpi.commdpi.com

Integrins are heterodimers that, upon binding to ligands, trigger intracellular signaling pathways that influence cell behavior, including proliferation, migration, and survival. mdpi.com To date, direct, peer-reviewed research specifically detailing the interaction between this compound and integrins is limited. However, the known ability of small molecules to modulate the complex signaling networks that regulate integrin activation provides a conceptual framework for potential interactions. Integrin activity is controlled by "inside-out" signaling, where intracellular events modulate the receptor's affinity for extracellular ligands. mdpi.com Key intracellular proteins like talin and kindlin play crucial roles in this activation process. nih.govfau.de It is plausible that dihydropyrrolone compounds, which can cross cell membranes, could interfere with these intracellular signaling proteins or their upstream regulators, thereby indirectly modulating integrin-mediated cell adhesion. Given the role of integrins in cancer progression and inflammation, exploring the potential for dihydropyrrolones to modulate their function represents a valuable direction for future research. mdpi.com

Enzymatic Inhibition Mechanisms by Lactam Scaffolds

The dihydropyrrol-2-one structure contains a five-membered lactam, which is a cyclic amide. The lactam ring is a well-known pharmacophore responsible for the activity of numerous therapeutic agents, most notably the β-lactam antibiotics. mdpi.com The inhibitory mechanism of these molecules is rooted in the chemical reactivity of the strained lactam ring. nih.gov

The classic mechanism of action for β-lactam antibiotics like penicillins involves the inhibition of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan cell wall. nih.govyoutube.com The four-membered β-lactam ring is sterically strained and, upon entering the PBP active site, it acylates a catalytically essential serine residue. nih.gov This reaction opens the lactam ring and forms a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme and preventing cell wall synthesis. nih.govnih.gov

This mechanism of covalent inhibition is a hallmark of many lactam-containing enzyme inhibitors. nih.gov The lactam scaffold acts as a mimic of the enzyme's natural substrate. mdpi.com While the four-membered β-lactams are the most studied, other lactam-containing scaffolds are also being investigated as inhibitors for a variety of enzymes. For example, researchers have optimized β-lactam scaffolds to inhibit other bacterial enzymes beyond PBPs, such as bacterial type I signal peptidase, which is also a serine protease. nih.gov The underlying principle remains the same: the lactam ring serves as an electrophilic trap for a nucleophilic residue in the enzyme's active site, leading to irreversible or slowly reversible inhibition. wikipedia.orgcreative-enzymes.com This proven inhibitory mechanism underscores the potential of dihydropyrrol-2-one derivatives as candidates for targeting a range of enzymes with similar active site chemistry.

Antimicrobial Efficacy through Surface Immobilization

A significant challenge in medicine and industry is the prevention of bacterial colonization and biofilm formation on surfaces, such as medical implants and food processing equipment. asm.orgnih.gov Immobilizing antimicrobial agents onto these surfaces offers a promising strategy to confer long-lasting protection. Dihydropyrrol-2-one compounds are particularly well-suited for this application due to their demonstrated ability to interfere with the initial stages of bacterial attachment and biofilm development. asm.orguts.edu.au

Research has shown that DHPs can be covalently attached to various substrates, including glass and polymer beads, using techniques like click chemistry. nih.gov These surface-immobilized DHPs exhibit potent antimicrobial and anti-biofilm efficacy. asm.org The primary mechanism is not bactericidal; rather, it is the inhibition of quorum sensing, which prevents the bacteria from initiating the genetic programs required for biofilm formation. nih.gov

Studies using DHP-coated surfaces have demonstrated remarkable reductions in the adhesion of critical pathogens. nih.gov For instance, surfaces functionalized with DHPs have been shown to reduce the attachment of both P. aeruginosa and Staphylococcus aureus by up to 97%. nih.gov Furthermore, these immobilized molecules retain their biological activity, as evidenced by their ability to repress the expression of QS-controlled virulence genes. In one study, surface-attached DHPs repressed the expression of the lasB gene in P. aeruginosa by 72% without affecting the viability of the bacterial cells. nih.gov This anti-virulence approach, which does not kill the bacteria, is less likely to promote the development of resistance. uts.edu.au

Table 2: Efficacy of Surface-Immobilized Dihydropyrrol-2-ones (DHPs)
PathogenEndpoint MeasuredObserved Reduction/EffectReference
Pseudomonas aeruginosaBacterial AdhesionUp to 97% nih.govresearchgate.net
Staphylococcus aureusBacterial AdhesionUp to 97% nih.govresearchgate.net
Pseudomonas aeruginosalasB Gene Expression72% Repression nih.govresearchgate.net
Staphylococcus aureusPathogenic Potential (in vivo)Reduced bacterial load and pathology asm.orgnih.gov

Green Chemistry and Sustainable Approaches in Dihydropyrrol 2 One Synthesis

Development of Solvent-Free Reaction Conditions

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the need for volatile and often hazardous organic solvents. This approach reduces pollution, lowers costs, and can sometimes lead to higher yields and selectivities. In the context of dihydropyrrol-2-one synthesis, eliminating solvents can simplify purification processes and reduce waste generation.

Several multicomponent reactions (MCRs) for the synthesis of heterocyclic compounds have been successfully conducted under solvent-free conditions. nih.govresearchgate.netresearchgate.net For instance, the Biginelli reaction, which produces dihydropyrimidinones, has been efficiently carried out without solvents, often with the aid of a catalyst and heat or microwave irradiation. nih.govresearchgate.net Similar strategies could be adapted for the synthesis of dihydropyrrol-2-ones. One potential solvent-free approach for synthesizing substituted pyrrol-3-ols involved heating a mixture of alkyl 2-aminoesters, 1,3-dicarbonyl compounds, and a catalytic amount of potassium hydroxide. mdpi.com This methodology highlights the feasibility of conducting complex organic transformations without a solvent medium.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Synthesis for Heterocycles

Parameter Conventional Solvent-Based Synthesis Solvent-Free Synthesis
Environmental Impact High (due to solvent volatility and toxicity) Low
Reaction Time Often longer Can be significantly shorter
Product Yield Variable Often higher
Purification Often requires chromatography Simpler, may involve recrystallization

| Cost | Higher (due to solvent purchase and disposal) | Lower |

Utilization of Aqueous Media in Dihydropyrrolone Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The use of aqueous media for organic synthesis is a key area of green chemistry research. While organic compounds often have low solubility in water, this can sometimes be advantageous, leading to easy product separation. For the synthesis of dihydropyrrol-2-ones, water could serve as a sustainable alternative to traditional organic solvents.

Research has demonstrated the feasibility of synthesizing various N-heterocycles in aqueous media. For example, the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles has been achieved in a one-pot reaction using water as the solvent and iodine as the catalyst. mdpi.com The hydrophobic effect of water can play a crucial role in promoting reactions by bringing nonpolar reactants together. The development of water-soluble catalysts and surfactants can further enhance the utility of water as a solvent for synthesizing compounds like dihydropyrrol-2-ones.

Microwave-Assisted Synthesis for Enhanced Efficiency and Reduced Environmental Impact

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govnih.gov Microwave irradiation can lead to rapid and uniform heating, resulting in dramatically reduced reaction times, higher yields, and improved product purity. nih.govchemrxiv.org This technology has been successfully applied to the synthesis of a wide range of heterocyclic compounds. nih.govresearchgate.net

In the context of dihydropyrrol-2-one synthesis, microwave assistance can enhance the efficiency of multicomponent reactions. For example, the microwave-assisted Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones has been shown to produce significantly higher yields in a fraction of the time compared to conventional heating. chemrxiv.orgmdpi.com A study on the synthesis of 1,3,4-oxadiazole (B1194373) derivatives also highlighted the benefits of microwave irradiation, leading to faster reactions and higher yields. nih.gov The application of this technology to the synthesis of 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one could offer a more energy-efficient and rapid production route.

Table 2: Effect of Microwave Irradiation on Heterocycle Synthesis

Reaction Conventional Heating Microwave Irradiation Reference
Biginelli Reaction 15-25% yield 89-98% yield chemrxiv.org

| 1,3,4-Oxadiazole Synthesis | Longer reaction times | 3-4 minutes | nih.gov |

Design and Application of Recyclable and Earth-Abundant Catalysts

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity while minimizing waste. The development of recyclable catalysts is particularly important for sustainable synthesis, as it reduces costs and environmental burden. Furthermore, the use of earth-abundant metals as catalysts is preferred over precious metals due to their lower cost and toxicity. nih.gov

For the synthesis of dihydropyrrol-2-ones and other N-heterocycles, a variety of recyclable and earth-abundant catalysts have been explored. These include:

Ionic Liquids: These salts, which are liquid at low temperatures, can act as both solvents and catalysts and are often recyclable. nih.govresearchgate.netresearchgate.net

Heterogeneous Catalysts: Solid-supported catalysts, such as resins or silica-supported acids, can be easily separated from the reaction mixture and reused. researchgate.net Natural catalysts like granite and quartz have also been employed. researchgate.net

Earth-Abundant Metal Catalysts: Catalysts based on iron, copper, and zinc are being developed as sustainable alternatives to precious metal catalysts like palladium and platinum. nih.gov

The use of a recyclable resin, Purolite CT275DR, has been demonstrated for the solvent-free synthesis of dihydropyrimidine-2-ones, with the catalyst being reusable for multiple cycles without significant loss of activity. researchgate.net Chemical recycling of polymers back to their monomers has also been achieved using catalysts that can be recovered and reused. rsc.orgnih.gov

Implementation of High Atom Economy Transformations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. wjpps.com Reactions with high atom economy are inherently more sustainable as they generate less waste. nih.govnumberanalytics.com Addition and cycloaddition reactions are examples of transformations with 100% atom economy.

In the synthesis of this compound, employing reaction pathways with high atom economy is a key green chemistry goal. Multicomponent reactions are often highly atom-economical as they combine several starting materials into a single product in one step. researchgate.net Designing a synthetic route that maximizes the incorporation of all reactant atoms into the dihydropyrrol-2-one structure would be a significant step towards a more sustainable process. For example, a [2+2+1] cycloaddition or a similar convergent strategy could potentially offer high atom economy.

Photochemical and Electrochemical Methods for Sustainable Synthesis of N-Heterocycles

Photochemical and electrochemical methods offer sustainable alternatives to traditional synthetic routes by using light or electricity, respectively, to drive chemical reactions. tandfonline.com These methods can often be conducted under mild conditions and can avoid the use of stoichiometric reagents, reducing waste. frontiersin.orgunl.edu

Electrochemical Synthesis: Organic electrosynthesis uses electricity as a clean reagent to generate reactive intermediates. frontiersin.orgresearchgate.net This technique has been applied to the construction of various N-heterocycles, often without the need for metal catalysts or external oxidants. unl.edunih.gov Intramolecular electrochemical C-H aminations provide an environmentally friendly route to N-heterocycles. frontiersin.orgunl.edu

Photochemical Synthesis: Photochemistry utilizes light to access excited states of molecules, enabling unique chemical transformations that are not possible under thermal conditions. rsc.org Visible-light photocatalysis has become a powerful tool for the synthesis of N-heterocycles. rsc.org Photochemical reactions can be used to form C-N bonds for the construction of five-membered fused nitrogen heterocycles. tandfonline.com The development of photochemical or electrochemical routes to dihydropyrrol-2-ones could provide a highly sustainable and efficient synthetic strategy.

Future Directions and Emerging Research Perspectives

Innovations in Asymmetric Synthetic Methodologies for Dihydropyrrolones

The development of asymmetric synthetic routes to create chiral molecules is a cornerstone of modern organic and medicinal chemistry. For dihydropyrrolones, which can possess multiple stereocenters, controlling stereochemistry is paramount for elucidating structure-activity relationships and developing enantiopure therapeutic agents.

Future research will likely focus on expanding the toolbox of asymmetric methods applicable to the dihydropyrrolone core. Key areas of innovation include:

Organocatalysis: The use of small, chiral organic molecules as catalysts has revolutionized asymmetric synthesis. Pyrrolidine-based catalysts, for instance, are pivotal in aminocatalysis, and their application in the synthesis of more complex pyrrolidine-containing structures like dihydropyrrolones is an area of active development. nih.gov Chiral phosphoric acids have also shown great promise in catalyzing enantioselective Hantzsch reactions to produce dihydropyridines, a methodology that could be adapted for dihydropyrrolone synthesis. nih.gov

Chiral Auxiliaries: While a classic strategy, the use of new, easily cleavable chiral auxiliaries attached to precursors can guide the stereochemical outcome of cyclization or functionalization reactions.

Metal Catalysis: The design of novel chiral ligands for transition metals continues to be a fruitful area of research. nih.gov Asymmetric hydrogenation or cyclization reactions catalyzed by chiral metal complexes could provide efficient pathways to enantioenriched dihydropyrrolones.

Biocatalysis: The use of enzymes to perform stereoselective transformations offers high efficiency and selectivity under mild conditions, aligning with the principles of green chemistry.

These methodologies aim to provide access to specific stereoisomers of substituted dihydropyrrolones, which is crucial as different enantiomers or diastereomers of a compound often exhibit vastly different biological activities. uwindsor.ca

Exploration of Novel Catalytic Systems for Efficient Dihydropyrrolone Formation

Efficiency in chemical synthesis is defined by factors such as reaction speed, yield, operational simplicity, and cost-effectiveness. The discovery of novel catalytic systems is central to improving the synthesis of dihydropyrrolones.

Emerging areas of catalytic innovation include:

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for a wide range of chemical transformations, including the synthesis of various heterocyclic frameworks. bohrium.comnih.gov Their ability to induce umpolung (reactivity inversion) in aldehydes makes them particularly suitable for annulation reactions to form cyclic structures like dihydropyran-2-ones and related heterocycles. mdpi.com The application of NHC catalysis in multicomponent reactions could provide a rapid and efficient route to highly substituted dihydropyrrolones. acs.org

Dual-Functional Catalysts: Catalysts that possess both acidic and basic sites, or a metal center and an organocatalytic moiety, can facilitate multiple steps in a reaction cascade within a single pot. For example, dual-functional ionic liquids have been employed for the synthesis of dihydropyrrol-2-one derivatives through one-pot multi-component reactions, offering advantages like good yields and simple work-ups. researchgate.net

Heterogeneous Catalysts: The development of solid-supported catalysts, such as heteropolyacids immobilized on clay, offers significant advantages in terms of catalyst recovery, reusability, and purification of the final product. ichem.md These systems are well-aligned with green chemistry principles and are being explored for various heterocyclic syntheses.

Catalytic SystemHeterocycle ClassKey Advantages
N-Heterocyclic Carbenes (NHCs) Pyrrolo-oxazinones, Dihydropyran-2-onesMild reaction conditions, high yields, good functional group compatibility. bohrium.commdpi.com
Dual-Functional Ionic Liquids Dihydropyrrol-2-ones, PiperidinesGood yields, easy work-up, short reaction times, mild conditions. researchgate.net
Chiral Phosphoric Acids PolyhydroquinolinesEnantioselective, good yields, applicable to multicomponent reactions. nih.gov
Heteropolyacid-Clay (HPA-Clay) DihydropyrimidinonesEnvironmentally sustainable, recyclable, efficient for multicomponent reactions. ichem.md

Advanced Functionalization and Derivatization Strategies for Diverse Dihydropyrrolone Libraries

To explore the biological potential of the dihydropyrrolone scaffold, it is essential to generate libraries of diverse analogs through advanced functionalization and derivatization. This allows for systematic investigation of structure-activity relationships (SAR).

Future strategies will likely involve:

Late-Stage Functionalization: Introducing chemical modifications at a late stage in the synthesis allows for the rapid creation of a wide range of derivatives from a common intermediate. This is particularly efficient for exploring chemical space.

Cross-Coupling Reactions: Modern cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides using palladium and copper catalysts, has been successfully applied to brominated dihydropyrrolone scaffolds to introduce alkyne substituents. nih.govmdpi.comwikipedia.org This strategy significantly expands the structural diversity and has been used to synthesize novel bacterial quorum sensing inhibitors. nih.govmdpi.com

Multicomponent Reactions (MCRs): Designing new MCRs that incorporate the dihydropyrrolone core or build it with multiple points of diversity is a highly efficient strategy for library synthesis. One-pot reactions involving various amines, dialkyl acetylenedicarboxylates, and formaldehyde (B43269) have been used to generate libraries of dihydropyrrol-2-ones. researchgate.net

These advanced methods enable the synthesis of libraries of compounds with varied substituents at different positions of the dihydropyrrolone ring, which can then be screened for a wide range of biological activities, from antimicrobial to anticancer properties. acs.orgresearchgate.net

Functionalization StrategyReaction ExampleApplication
Sonogashira Cross-Coupling Reaction of brominated DHPs with terminal alkynes. mdpi.comSynthesis of acetylene-substituted DHPs as bacterial quorum sensing inhibitors. nih.govmdpi.com
Lactone-Lactam Conversion Conversion of furanone intermediates to DHP analogues. nih.govGeneration of DHP libraries for screening as biofilm inhibitors. nih.gov
Multicomponent Reactions Four-component reaction of amines, dialkyl acetylenedicarboxylates, and formaldehyde. researchgate.netEfficient, one-pot synthesis of diverse dihydropyrrol-2-one derivatives. researchgate.net

Integrated Computational and Experimental Approaches for Mechanism Discovery and Design

The synergy between computational chemistry and experimental work is accelerating the pace of discovery in synthetic chemistry. This integrated approach is becoming indispensable for understanding reaction mechanisms and designing new catalysts and reactions.

Future research in dihydropyrrolone chemistry will benefit from:

Mechanism Elucidation: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate activation energies, and rationalize the stereochemical outcomes of reactions. rsc.orgrsc.org This insight is crucial for optimizing reaction conditions and designing more efficient catalysts.

Rational Catalyst Design: Computational screening can predict the efficacy of potential catalysts before they are synthesized in the lab, saving significant time and resources.

Predicting Biological Activity: Molecular docking and molecular dynamics simulations are used to predict how different dihydropyrrolone derivatives will bind to biological targets, such as enzymes or protein receptors. nih.govdovepress.com These computational studies help to rationalize observed structure-activity relationships and guide the design of more potent and selective compounds. nih.gov For instance, DHP analogues have been docked into the LasR crystal structure—a key protein in bacterial quorum sensing—to understand their inhibitory mechanism. nih.gov

This iterative cycle of computational prediction followed by experimental validation allows for a more targeted and efficient approach to both synthetic methodology development and drug discovery.

Expanding the Scope of Green Chemistry Principles in Pyrrolone Synthesis

The principles of green chemistry, which aim to make chemical processes more environmentally benign, are increasingly influencing synthetic strategies across academia and industry. instituteofsustainabilitystudies.comub.edu The synthesis of dihydropyrrolones is an area ripe for the expanded application of these principles.

Future directions in green synthesis for this class of compounds include:

Use of Greener Solvents: Minimizing or replacing traditional volatile organic solvents with more sustainable alternatives like water, ionic liquids, or bio-derived solvents (e.g., dimethylisosorbide) is a key goal. ub.edujddhs.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ub.edujddhs.com

Atom Economy: Designing reactions, such as multicomponent reactions, that maximize the incorporation of all starting materials into the final product minimizes waste. instituteofsustainabilitystudies.comnih.gov

Renewable Feedstocks: Exploring synthetic routes that begin from renewable biomass-derived starting materials rather than petroleum-based feedstocks is a long-term goal for sustainable chemical manufacturing. nih.gov

Catalysis over Stoichiometric Reagents: The use of recyclable catalysts, both homogeneous and heterogeneous, is preferred over stoichiometric reagents that are consumed in the reaction and generate more waste. ichem.mdnih.gov

By consciously applying these principles, the next generation of synthetic routes to 3,4,5-Trimethyl-3,4-dihydropyrrol-2-one and other dihydropyrrolones can be made not only more efficient but also more sustainable. instituteofsustainabilitystudies.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4,5-trisubstituted dihydropyrrol-2-ones, and how are they characterized?

  • Methodological Answer : A common approach involves base-assisted cyclization of pre-functionalized precursors. For example, substituted dihydropyrrol-2-ones are synthesized via cyclization of aryl/heteroaryl substrates, followed by purification via column chromatography or recrystallization (e.g., ethanol/benzene). Structural validation employs 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, FTIR, and HRMS to confirm regiochemistry and purity. Melting points and Rf values are critical for assessing crystallinity and polarity .

Q. How do researchers ensure the accuracy of spectral assignments for dihydropyrrol-2-one derivatives?

  • Methodological Answer : Cross-validation using complementary techniques is essential. 1H NMR^1 \text{H NMR} identifies proton environments (e.g., hydroxyl or methyl groups), while 13C NMR^{13} \text{C NMR} resolves carbonyl and aromatic carbons. HRMS confirms molecular formulas, and FTIR validates functional groups (e.g., lactone C=O stretches at ~1700 cm1^{-1}). Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps .

Advanced Research Questions

Q. How can low yields in dihydropyrrol-2-one synthesis be addressed?

  • Methodological Answer : Yield optimization requires systematic screening of reaction parameters. For instance, in the synthesis of 5-(4-aminophenyl)-5-(4-chlorophenyl)-3-phenyl-dihydropyrrol-2-one (46% yield), factors like stoichiometry of aryl amines, base strength (e.g., K2_2CO3_3 vs. NaOH), and reaction time/temperature can be adjusted. Solvent polarity (e.g., DMF vs. THF) also influences cyclization efficiency. Parallel microscale experiments are recommended to identify optimal conditions .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer : Contradictions often arise from positional isomerism or impurities. For example, 3,5-diarylsubstituted derivatives may exhibit overlapping 1H NMR^1 \text{H NMR} signals. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography can clarify ambiguities. Computational modeling (e.g., DFT for NMR chemical shift prediction) provides additional validation .

Q. How do substituents influence the bioactivity of dihydropyrrol-2-one derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance antimicrobial activity, likely via increased electrophilicity. Hydroxyl or methoxy groups improve solubility and hydrogen-bonding potential, affecting pharmacokinetics. Bioassays (e.g., MIC tests against S. aureus) should be paired with computational docking to map interactions with target enzymes .

Q. What are the challenges in synthesizing fused pyrrolo-heterocyclic derivatives (e.g., pyrrolo[3,4-d]pyrimidines)?

  • Methodological Answer : Fused systems require multi-step protocols. For example, ethyl [5-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-pyrrolo[3,4-d]pyrimidin-6-yl]acetate involves sequential cyclization and functionalization. Key challenges include regioselectivity in annulation and stability of intermediates. Monitoring via TLC and in-situ FTIR helps track reaction progress .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.